1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
CAS No.:
Cat. No.: VC18325206
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride -](/images/structure/VC18325206.png)
Specification
Molecular Formula | C11H15ClN2O |
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Molecular Weight | 226.70 g/mol |
IUPAC Name | 1-tert-butyl-3H-pyrrolo[2,3-b]pyridin-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c1-11(2,3)13-9(14)7-8-5-4-6-12-10(8)13;/h4-6H,7H2,1-3H3;1H |
Standard InChI Key | MBYKZTQAMNZIEC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C(=O)CC2=C1N=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The base structure of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one consists of a bicyclic framework combining a pyrrole ring fused to a pyridine moiety. The tert-butyl group at the 1-position confers steric bulk, influencing the compound’s conformational stability and binding interactions in biological systems. Protonation of the pyridine nitrogen in the hydrochloride salt form further modifies electronic properties, enhancing its reactivity in downstream synthetic applications .
Table 1: Key Chemical Properties
Property | Value |
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Chemical Name | 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride |
CAS Number | 1455358-06-1 (base compound) |
Molecular Formula | C₁₁H₁₄N₂O·HCl |
Molecular Weight | 226.70 g/mol |
Appearance | White to off-white crystalline solid |
Purity | ≥98.0% (HPLC) |
The hydrochloride salt’s molecular weight (226.70 g/mol) derives from the addition of HCl to the base compound (190.24 g/mol) . Spectroscopic data, including -NMR and IR, confirm the protonation state and structural integrity of the salt form. For instance, -NMR spectra of analogous pyrrolo-pyridine derivatives exhibit characteristic peaks for the tert-butyl group at δ 1.45 ppm (9H, s) and aromatic protons in the δ 6.5–8.5 ppm range .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride typically begins with functionalization of the pyrrolo[2,3-b]pyridine scaffold. A representative protocol involves:
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Sulfonylation and Alkynylation:
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Cyclization and Salt Formation:
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Sulfonylation | Methanesulfonyl chloride, pyridine | 55 |
Alkynylation | Pd/C, CuI, PPh₃, DMF, 80°C | 72 |
tert-Butyl Addition | tert-Butyl magnesium chloride | 68 |
Hydrochloride Formation | HCl (gaseous), Et₂O | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The -NMR spectrum (400 MHz, CDCl₃) of the base compound displays:
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A singlet at δ 1.45 ppm for the tert-butyl group (9H).
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Aromatic protons at δ 6.53 ppm (t, J = 7.5 Hz, 1H) and δ 8.38–7.13 ppm (m, 4H) .
Protonation in the hydrochloride form shifts the pyridine nitrogen-associated peaks downfield, consistent with increased electron withdrawal.
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Pharmacological Applications
Role in Ubrogepant Synthesis
1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride serves as a precursor in the multistep synthesis of ubrogepant, an FDA-approved CGRP receptor antagonist for acute migraine . CGRP, a neuropeptide implicated in migraine pathophysiology, is effectively inhibited by ubrogepant’s high receptor affinity (IC₅₀ = 0.07 nM).
Table 3: Pharmacokinetic Data for Ubrogepant
Parameter | Value |
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Bioavailability | 60–70% |
Half-life | 5–7 hours |
Protein Binding | 87% |
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